molecular formula C7H10N2 B3253698 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole CAS No. 225647-12-1

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

Cat. No. B3253698
CAS RN: 225647-12-1
M. Wt: 122.17 g/mol
InChI Key: SQBGGEDIQXHHJE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is a heterocyclic compound . It is a white to pale-yellow to yellow-brown solid . It is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole has been reported in several studies . For instance, one study reported the synthesis of the alkene functionalised 2-aminobenzimidazole ring in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI Code is 1S/C7H10N2/c1-2-4-7-6 (3-1)8-5-9-7/h5H,1-4H2, (H,8,9) and the InChI key is KAWYASGZISVRAL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole have been studied . For example, the Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide are shown to undergo facile intermolecular ene reactions .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is a white to pale-yellow to yellow-brown solid . It is highly soluble in water and other polar solvents . The molecular weight is 122.17 .

Mechanism of Action

While the specific mechanism of action for 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is not mentioned in the search results, imidazole rings in general are known to interact with biological targets containing glutamate and aspartate residues via four hydrogen bonds .

Safety and Hazards

Safety information for 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole indicates that it should be stored in a refrigerator . It has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Imidazole rings, such as those found in 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole, have been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds . This suggests potential future directions for the development of new drugs .

properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBGGEDIQXHHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 3
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 4
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 5
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 6
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

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